Aminobutylhomospermidine
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Overview
Description
Aminobutylhomospermidine is a biogenic amine found in rhizobia, a type of bacteria that forms symbiotic relationships with legumes . It is an analog of spermidine, an essential cellular component in most living systems . The chemical formula of this compound is C12H30N4 .
Molecular Structure Analysis
This compound contains a total of 45 bonds, including 15 non-H bonds, 13 rotatable bonds, 2 primary amines (aliphatic), and 2 secondary amines (aliphatic) .Scientific Research Applications
Dexmedetomidine and GABA Receptors : Research has shown that dexmedetomidine, by an α2 receptor-mediated release of brain-derived neurotrophic factor from astrocytes, reduced neuronal α5 γ-aminobutyric acid type A (GABAA) receptor expression and prevented cognitive deficits after anesthesia. This suggests that suppression of anesthesia-induced sustained increase in α5 GABAA receptor expression may be a potential therapeutic target for the prevention of postoperative and intensive care unit delirium (Wang et al., 2018).
Dexmedetomidine in Alcohol Withdrawal Syndrome : Dexmedetomidine is used in the treatment of alcohol withdrawal syndrome (AWS) in intensive care units. It targets the noradrenergic system, an important mechanism in the development of AWS, and may reduce the need for benzodiazepines, which can increase the risk of GABA-mediated delirium and respiratory depression (Muzyk et al., 2013).
GABAA Receptors and Benzodiazepines : A study by Rudolph et al. (1999) showed that specific GABAA receptor subtypes in distinct neuronal circuits mediate benzodiazepine-induced behavioural responses. This is important for drug design, considering the wide range of actions elicited by clinically effective drugs acting at the benzodiazepine-binding site of GABAA receptors (Rudolph et al., 1999).
Aminoguanidine and DNA Damage : Aminoguanidine (AG), a therapeutic agent, can cause damage to DNA in the presence of transition metals. This finding raises concerns about the use of AG in clinical prophylaxis, particularly in diabetes, and questions its role as a therapeutic agent (Suji & Sivakami, 2006).
Dexmedetomidine and Sleep-promoting Pathways : Dexmedetomidine activates endogenous nonrapid eye movement (NREM) sleep-promoting pathways. This is evidenced by its ability to induce a pattern of c-Fos expression in sleep-promoting brain nuclei similar to that seen during normal NREM sleep (Nelson et al., 2003).
Properties
CAS No. |
45185-87-3 |
---|---|
Molecular Formula |
C12H30N4 |
Molecular Weight |
230.39 g/mol |
IUPAC Name |
N'-[4-(4-aminobutylamino)butyl]butane-1,4-diamine |
InChI |
InChI=1S/C12H30N4/c13-7-1-3-9-15-11-5-6-12-16-10-4-2-8-14/h15-16H,1-14H2 |
InChI Key |
RPSHOHKFHRFBAZ-UHFFFAOYSA-N |
SMILES |
C(CCNCCCCNCCCCN)CN |
Canonical SMILES |
C(CCNCCCCNCCCCN)CN |
45185-87-3 | |
Synonyms |
ABhomospd aminobutylhomospermidine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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